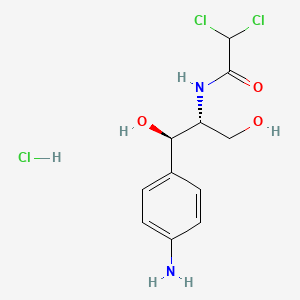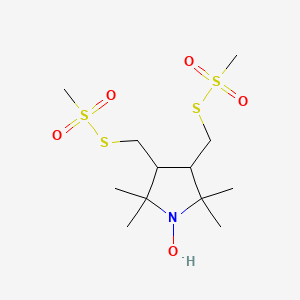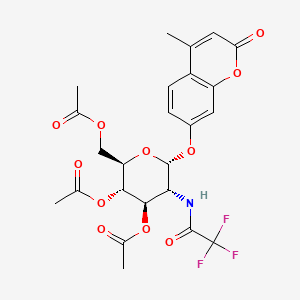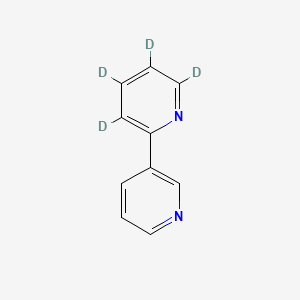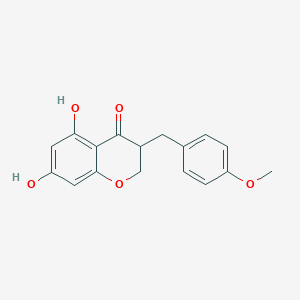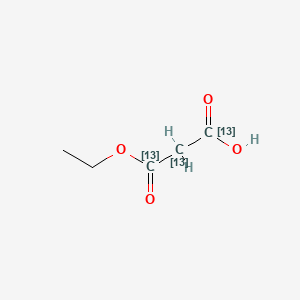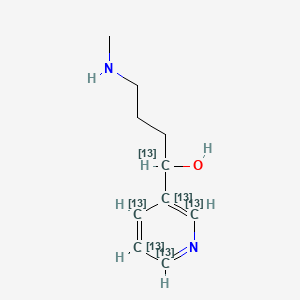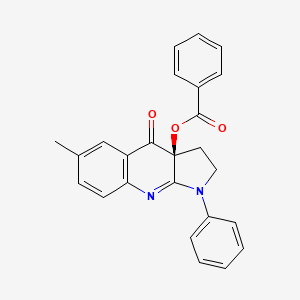
(S)-(-)-Blebbistatin O-Benzoate
Overview
Description
(S)-(-)-Blebbistatin O-Benzoate is a chemical compound known for its applications in biological and chemical research. It is a derivative of Blebbistatin, a well-known inhibitor of myosin II ATPase activity. The addition of the O-Benzoate group enhances its solubility and stability, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Blebbistatin O-Benzoate typically involves the esterification of (S)-(-)-Blebbistatin with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(-)-Blebbistatin O-Benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is employed in cell biology to inhibit myosin II activity, which is crucial for studying cell motility and cytokinesis.
Medicine: Research on this compound contributes to understanding muscle contraction and related disorders.
Industry: The compound’s stability and solubility make it useful in the formulation of various chemical products.
Mechanism of Action
The primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, the compound prevents the hydrolysis of ATP, thereby inhibiting muscle contraction and cell motility. This action is mediated through specific interactions with the active site of myosin II, blocking its function.
Comparison with Similar Compounds
Blebbistatin: The parent compound, known for its myosin II inhibitory activity.
N-Benzyl Blebbistatin: A derivative with enhanced solubility and stability.
Para-Nitro Blebbistatin: A compound with modified inhibitory properties.
Uniqueness: (S)-(-)-Blebbistatin O-Benzoate stands out due to its enhanced solubility and stability compared to Blebbistatin. The addition of the O-Benzoate group allows for more efficient use in various experimental conditions, making it a preferred choice for researchers studying myosin II-related processes.
Properties
IUPAC Name |
[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652482 | |
| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217832-61-5 | |
| Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate in ameliorating atopic dermatitis symptoms, as suggested by the research?
A1: The research suggests that this compound exerts its effects through a two-pronged approach:
- Enhancing Epidermal Barrier Function: The compound appears to promote the expression of crucial proteins involved in forming a robust skin barrier, such as filaggrin, loricrin, and involucrin. Additionally, it seems to stimulate the production of ceramides, further bolstering the skin's defensive capabilities. []
- Inhibiting Type 2 Alarmin Cytokine Induction: this compound demonstrates an ability to suppress the excessive production of type 2 alarmin cytokines, key inflammatory mediators implicated in atopic dermatitis pathogenesis. These cytokines are often released by epidermal cells in response to allergens or the mechanical stress of scratching. By curbing their production, the compound helps to dampen the inflammatory cascade associated with atopic dermatitis. []
Q2: What were the key in vivo findings supporting the potential of this compound as an atopic dermatitis treatment?
A2: The study employed a mite antigen-induced atopic dermatitis model in NC/Nga mice to assess the compound's efficacy. this compound treatment led to:
- Significant reduction in dermatitis scores and ear thickness: This indicates a reduction in the severity of skin inflammation and edema. []
- Lower serum IgE levels: Elevated IgE levels are a hallmark of atopic dermatitis, and the compound's ability to reduce them suggests a modulation of the underlying allergic response. []
- Histological improvements: Analysis of skin biopsies revealed increased filaggrin production and a decrease in mast cell infiltration, reflecting improved barrier function and reduced inflammation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


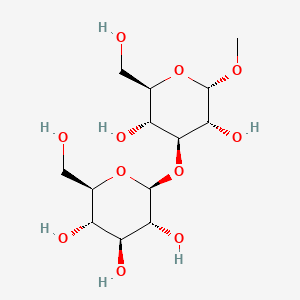

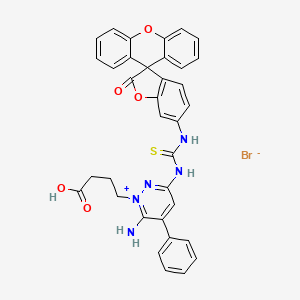
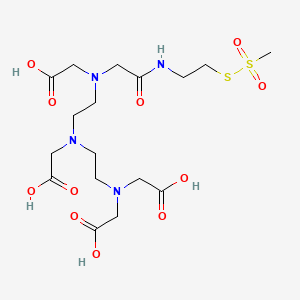
![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)
